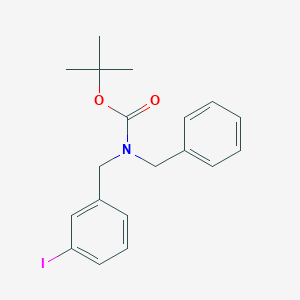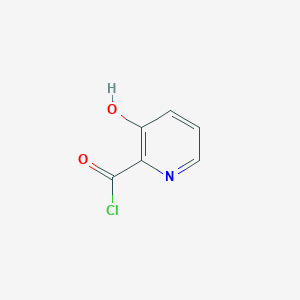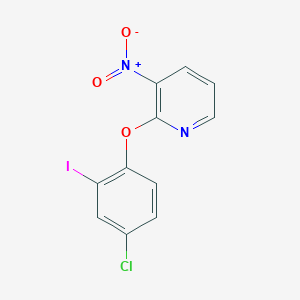
Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester
Descripción general
Descripción
Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester (BIBCE) is an organometallic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid that is stable in air and has a low melting point. BIBCE has a wide range of uses in organic synthesis, biochemistry, and pharmacology. It is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, fine chemicals, and other specialty products. In addition, BIBCE has been used in a number of biochemical and physiological studies, due to its ability to interact with a variety of biological molecules.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester and similar compounds are frequently used in chemical synthesis and reactions. For instance, tert-butyl esters, like the one , are synthesized using reactions involving isobutene and protective groups, which are then selectively cleaved via transesterification (Uray & Lindner, 1988).
- The molecule is also involved in deprotection reactions. Aqueous phosphoric acid, for example, is effective in deprotecting tert-butyl carbamates and esters under mild conditions. This process is crucial for synthesizing various compounds while preserving their stereochemical integrity (Li et al., 2006).
Application in Organic Synthesis
- In organic synthesis, benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester derivatives are used for asymmetric synthesis. They facilitate the formation of compounds like anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, which are important in the synthesis of biologically active molecules (Bunnage et al., 2003).
- Another application is in the synthesis of amines and succinimides, as well as in the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, which are important for pharmaceutical research (Garcia et al., 2006).
Chemical Reactions and Transformations
- The molecule is involved in various chemical reactions such as exchange reactions with carboxylic acid anhydrides, forming carboxylic acid benzyl esters. This reaction is significant in the synthesis of various pharmaceutical compounds (Nikiforov et al., 1989).
- It also plays a role in reactions leading to the fragmentation of certain carbenes, important in the field of organic chemistry for understanding reaction mechanisms and synthesis (Merkley & Warkentin, 2000).
Propiedades
IUPAC Name |
tert-butyl N-benzyl-N-[(3-iodophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO2/c1-19(2,3)23-18(22)21(13-15-8-5-4-6-9-15)14-16-10-7-11-17(20)12-16/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXLHIYRDHKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















